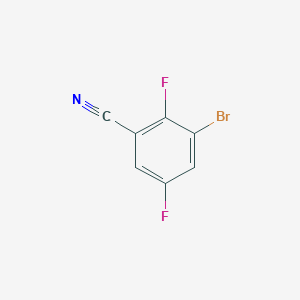

3-Bromo-2,5-difluorobenzonitrile

Description

3-Bromo-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol . It is a solid at room temperature and is primarily used in various chemical synthesis processes.

Properties

IUPAC Name |

3-bromo-2,5-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWDPWGIGDDQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3-Bromo-2,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common synthetic route starts with 3,5-difluorobromobenzene as a basic raw material. The process involves bromination, diazotization, and subsequent reactions to form the desired compound . Industrial production methods often utilize similar steps but are optimized for large-scale production to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

3-Bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Reagents and Conditions: Common reagents include n-butyllithium, diethyl ether, and hydrochloric acid.

Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-2,5-difluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzonitrile involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows it to participate in specific chemical reactions, influencing the pathways and processes it is involved in. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

3-Bromo-2,5-difluorobenzonitrile can be compared with other similar compounds, such as:

5-Bromo-2-fluorobenzonitrile: This compound has a similar structure but with only one fluorine atom, leading to different reactivity and applications.

2,3-Difluorobenzonitrile:

4-Bromo-2-fluorobenzonitrile: Another similar compound with different positioning of the bromine and fluorine atoms, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which provides distinct reactivity and versatility in various chemical processes.

Biological Activity

3-Bromo-2,5-difluorobenzonitrile is an organofluorine compound characterized by its unique structural features, which include a bromine atom and two fluorine atoms attached to a benzene ring that also contains a nitrile group. This molecular configuration enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and material science.

- Molecular Formula : C7H2BrF2N

- Molecular Weight : 202.00 g/mol

- Structural Features : The presence of halogen substituents (Br and F) significantly influences the compound's reactivity and interaction with biological systems.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

- Interaction with Biological Macromolecules : The compound's ability to form hydrogen bonds and halogen bonds allows it to interact with proteins, nucleic acids, and other macromolecules, potentially altering their functionality.

- Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties, suggesting that this compound may also possess such activity.

- Anticancer Potential : Preliminary studies suggest that this compound could exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| 4-Amino-3-bromo-2,5-difluorobenzonitrile | Anticancer | TBD | |

| 5a (related compound) | PTP1B Inhibitor | 0.86 |

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of compounds structurally similar to this compound. It was found that these compounds exhibited significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes due to the presence of halogen substituents.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Common methods include electrophilic aromatic substitution and nucleophilic substitution reactions using reagents such as bromine (Br₂) and sodium hydroxide (NaOH).

Applications of this compound extend beyond pharmaceuticals:

- Material Science : It is utilized in the development of advanced materials like polymers and coatings.

- Pharmaceutical Chemistry : Used as a building block for synthesizing various pharmaceutical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.